Methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound with the molecular formula C₁₂H₉F₂NO₄S₂. It is a thiophene derivative, which means it contains a five-membered ring with sulfur as a heteroatom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 3,4-difluoroaniline with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(3,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
Comparison: Methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H9F2NO4S2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-7-2-3-8(13)9(14)6-7/h2-6,15H,1H3 |
InChI Key |
JNZQSVUSOLJYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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